3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid
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Overview
Description
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid is a chemical compound with the molecular formula C₁₃H₈Cl₂O₄ and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of two chlorine atoms and a propanoic acid group attached to a naphthalene ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and subsequent functional group transformations. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including amines, ethers, or thiols .
Scientific Research Applications
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. These interactions can lead to various biological effects, such as changes in cellular metabolism, gene expression, or protein function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated naphthalene derivative with similar chemical properties.
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid: A compound with a similar propanoic acid group but different ring structure.
Uniqueness
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid is unique due to its specific arrangement of chlorine atoms and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(6,7-dichloro-5,8-dioxonaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4/c14-10-11(15)13(19)8-5-6(2-4-9(16)17)1-3-7(8)12(10)18/h1,3,5H,2,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPMBXRQRJHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=C(C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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